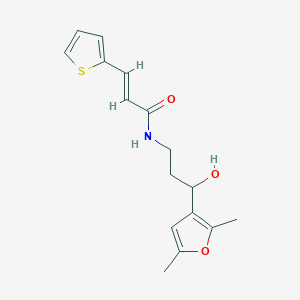

![molecular formula C14H20N6 B2379969 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine CAS No. 339021-23-7](/img/structure/B2379969.png)

5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- Synthesis and Antimicrobial Applications : This compound is a part of the 1,2,4-triazole derivatives, synthesized for their potential antimicrobial activities. These derivatives, including the 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine, have shown varying degrees of effectiveness against different microorganisms, indicating their potential in antimicrobial research (Bektaş et al., 2007).

Antihypertensive Properties

- Antihypertensive Research : Similar compounds within the 1,2,4-triazole class have been investigated for their potential antihypertensive properties. These studies suggest that certain derivatives could play a role in managing hypertension, although the exact mechanism of action requires further exploration (Meyer et al., 1989).

Anti-Proliferative Activities

- Cancer Research Applications : The 1,2,4-triazole derivatives have also been explored for their anti-proliferative activities against various cancer cell lines. This research indicates the potential of these compounds, including the 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine, in developing new cancer therapies (Al-Wahaibi et al., 2021).

Molecular Structure Investigations

- Molecular Research : Investigations into the molecular structure of similar triazine derivatives provide insights into their chemical properties and potential applications in various fields, including drug design and development (Shawish et al., 2021).

Antioxidant and Urease Inhibition

- Antioxidant and Enzyme Inhibition : Some 1,2,4-triazole derivatives demonstrate significant antioxidant activity and potent urease inhibitory activities. These findings open up avenues for the use of these compounds in treating diseases related to oxidative stress and enzyme malfunction (Khan et al., 2010).

Anti-Inflammatory Activities

- Anti-Inflammatory Potential : Research has shown that certain 1,2,4-triazole derivatives exhibit promising anti-inflammatory activities, suggesting their potential application in treating inflammatory diseases (Al-Omar et al., 2010).

Amination Studies

- Amination Process Research : Studies on the amination of triazines, including compounds like 5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine, contribute to a better understanding of their chemical reactions and potential modifications for diverse applications (Rykowski & Plas, 1982).

Mécanisme D'action

Target of Action

It’s known that piperazine derivatives, such as this compound, show a wide range of biological and pharmaceutical activity . They are often employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine derivatives are known to interact with various receptors and ion channels, affecting cellular processes . For instance, ranolazine, a piperazine derivative, inhibits late sodium current, thus minimizing calcium overload in ischemic cardiomyocytes .

Biochemical Pathways

For example, ranolazine prevents fatty acid oxidation and favors glucose utilization, ameliorating the “energy starvation” of the failing heart .

Pharmacokinetics

In a comparative analysis of structurally similar arylpiperazine-based alpha1-adrenergic receptors antagonists, in silico docking and molecular dynamics simulations, binding data together with adme calculations identified promising lead compounds .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may have significant impacts on cellular ion currents and energy metabolism .

Propriétés

IUPAC Name |

3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6/c1-10-4-3-5-11(2)12(10)19-6-8-20(9-7-19)14-16-13(15)17-18-14/h3-5H,6-9H2,1-2H3,(H3,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLRCVIYXSFLIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NNC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(2,6-dimethylphenyl)piperazino]-1H-1,2,4-triazol-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-{[(4-fluorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2379888.png)

![tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2379890.png)

![4-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2379895.png)

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2379898.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2379909.png)